molecular formula C23H18O7 B6583311 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate CAS No. 859668-14-7

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate

Cat. No.: B6583311
CAS No.: 859668-14-7
M. Wt: 406.4 g/mol
InChI Key: CQLUVFWOWZGWSX-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a furan-2-carboxylate group attached to a chromen-2-one core, which is further substituted with a 2,5-dimethoxyphenyl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Furan-2-carboxylate Group: The final step involves the esterification of the chromen-2-one derivative with furan-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Alkylated derivatives

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate
  • 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate
  • 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propionate

Uniqueness

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is unique due to the presence of the furan-2-carboxylate group, which imparts distinct chemical and biological properties compared to its analogs. This unique structure may result in different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O7/c1-13-16-12-15(29-22(24)20-5-4-10-28-20)7-9-19(16)30-23(25)21(13)17-11-14(26-2)6-8-18(17)27-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLUVFWOWZGWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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